molecular formula C6H13NO2 B078625 5-Amino-2-methyl-valeric acid CAS No. 10483-16-6

5-Amino-2-methyl-valeric acid

Cat. No. B078625
CAS RN: 10483-16-6
M. Wt: 131.17 g/mol
InChI Key: UTJLXEIPEHZYQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2-methyl-valeric acid, also known as L-Norvaline, is a non-proteinogenic amino acid that is commonly found in certain plants and microorganisms. It is structurally similar to the branched-chain amino acid valine but has an additional amino group. L-Norvaline has gained attention in the scientific community due to its potential therapeutic applications and its ability to enhance protein synthesis.

Mechanism Of Action

5-Amino-2-methyl-valeric acid inhibits the activity of arginase, leading to an increase in arginine availability and subsequent nitric oxide production. Nitric oxide plays a crucial role in regulating blood flow and immune function, making 5-Amino-2-methyl-valeric acid a potential therapeutic agent for various diseases.

Biochemical And Physiological Effects

5-Amino-2-methyl-valeric acid has been shown to enhance protein synthesis and increase muscle growth in animal studies. It has also been shown to improve glucose uptake and insulin sensitivity in diabetic animal models. In addition, 5-Amino-2-methyl-valeric acid has been shown to have antioxidant properties, protecting cells from oxidative stress.

Advantages And Limitations For Lab Experiments

5-Amino-2-methyl-valeric acid has several advantages for lab experiments, including its ability to enhance protein synthesis and increase muscle growth. However, its potential toxicity and limited solubility in water can be a limitation for certain experiments.

Future Directions

There are several future directions for 5-Amino-2-methyl-valeric acid research, including its potential therapeutic applications in cancer, diabetes, and neurological disorders. Further studies are needed to determine its safety and efficacy in humans and to optimize its dosing and administration. In addition, the development of novel synthesis methods and derivatives of 5-Amino-2-methyl-valeric acid may lead to improved therapeutic outcomes.

Synthesis Methods

5-Amino-2-methyl-valeric acid can be synthesized through various methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the reaction of valeric acid with ammonia and hydrogen gas under high pressure and temperature. Microbial fermentation involves the use of microorganisms such as Pseudomonas aeruginosa to produce 5-Amino-2-methyl-valeric acid from valine.

Scientific Research Applications

5-Amino-2-methyl-valeric acid has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. It has been shown to inhibit the activity of arginase, an enzyme that breaks down arginine, leading to an increase in nitric oxide production. Nitric oxide plays a crucial role in regulating blood flow and immune function, making 5-Amino-2-methyl-valeric acid a potential therapeutic agent for various diseases.

properties

CAS RN

10483-16-6

Product Name

5-Amino-2-methyl-valeric acid

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

5-amino-2-methylpentanoic acid

InChI

InChI=1S/C6H13NO2/c1-5(6(8)9)3-2-4-7/h5H,2-4,7H2,1H3,(H,8,9)

InChI Key

UTJLXEIPEHZYQJ-UHFFFAOYSA-N

SMILES

CC(CCCN)C(=O)O

Canonical SMILES

CC(CCCN)C(=O)O

Origin of Product

United States

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